Cas no 1174738-09-0 (2,6-difluoro-4-methoxybenzene-1-carbothioamide)

2,6-Difluoro-4-methoxybenzene-1-carbothioamide is a fluorinated aromatic compound featuring a carbothioamide functional group at the 1-position, with methoxy and fluorine substituents at the 4- and 2,6-positions, respectively. This structural arrangement confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The electron-withdrawing fluorine atoms enhance the electrophilic character of the carbothioamide group, facilitating nucleophilic substitution reactions. Meanwhile, the methoxy group contributes to solubility and steric modulation. Its stability under various conditions and compatibility with cross-coupling reactions further underscore its utility in constructing complex molecular frameworks. This compound is particularly advantageous for applications requiring precise functionalization of aromatic systems.
2,6-difluoro-4-methoxybenzene-1-carbothioamide structure
1174738-09-0 structure
商品名:2,6-difluoro-4-methoxybenzene-1-carbothioamide
CAS番号:1174738-09-0
MF:C8H7F2NOS
メガワット:203.209087610245
CID:6397353
PubChem ID:83409706

2,6-difluoro-4-methoxybenzene-1-carbothioamide 化学的及び物理的性質

名前と識別子

    • 2,6-difluoro-4-methoxybenzene-1-carbothioamide
    • EN300-1826353
    • 1174738-09-0
    • SCHEMBL3667182
    • インチ: 1S/C8H7F2NOS/c1-12-4-2-5(9)7(8(11)13)6(10)3-4/h2-3H,1H3,(H2,11,13)
    • InChIKey: LMROBQJKVYNHCP-UHFFFAOYSA-N
    • ほほえんだ: S=C(C1C(=CC(=CC=1F)OC)F)N

計算された属性

  • せいみつぶんしりょう: 203.02164134g/mol
  • どういたいしつりょう: 203.02164134g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 67.3Ų

2,6-difluoro-4-methoxybenzene-1-carbothioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1826353-0.25g
2,6-difluoro-4-methoxybenzene-1-carbothioamide
1174738-09-0
0.25g
$946.0 2023-09-19
Enamine
EN300-1826353-0.5g
2,6-difluoro-4-methoxybenzene-1-carbothioamide
1174738-09-0
0.5g
$987.0 2023-09-19
Enamine
EN300-1826353-0.1g
2,6-difluoro-4-methoxybenzene-1-carbothioamide
1174738-09-0
0.1g
$904.0 2023-09-19
Enamine
EN300-1826353-1.0g
2,6-difluoro-4-methoxybenzene-1-carbothioamide
1174738-09-0
1g
$1029.0 2023-06-02
Enamine
EN300-1826353-1g
2,6-difluoro-4-methoxybenzene-1-carbothioamide
1174738-09-0
1g
$1029.0 2023-09-19
Enamine
EN300-1826353-10.0g
2,6-difluoro-4-methoxybenzene-1-carbothioamide
1174738-09-0
10g
$4421.0 2023-06-02
Enamine
EN300-1826353-5g
2,6-difluoro-4-methoxybenzene-1-carbothioamide
1174738-09-0
5g
$2981.0 2023-09-19
Enamine
EN300-1826353-0.05g
2,6-difluoro-4-methoxybenzene-1-carbothioamide
1174738-09-0
0.05g
$864.0 2023-09-19
Enamine
EN300-1826353-10g
2,6-difluoro-4-methoxybenzene-1-carbothioamide
1174738-09-0
10g
$4421.0 2023-09-19
Enamine
EN300-1826353-5.0g
2,6-difluoro-4-methoxybenzene-1-carbothioamide
1174738-09-0
5g
$2981.0 2023-06-02

2,6-difluoro-4-methoxybenzene-1-carbothioamide 関連文献

2,6-difluoro-4-methoxybenzene-1-carbothioamideに関する追加情報

Professional Introduction to 2,6-difluoro-4-methoxybenzene-1-carbothioamide (CAS No. 1174738-09-0)

2,6-difluoro-4-methoxybenzene-1-carbothioamide, identified by the Chemical Abstracts Service Number (CAS No.) 1174738-09-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylthioamides, characterized by the presence of a sulfur atom in the amide functional group, which contributes to its unique chemical properties and potential biological activities.

The molecular structure of 2,6-difluoro-4-methoxybenzene-1-carbothioamide consists of a benzene ring substituted with a methoxy group at the 4-position and two fluorine atoms at the 2- and 6-positions. The introduction of fluorine atoms into the aromatic ring enhances the compound's lipophilicity and metabolic stability, while the methoxy group provides additional electronic and steric influences that can modulate its interactions with biological targets. These structural features make it a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in arylthioamides as pharmacophores due to their ability to exhibit a wide range of biological activities. Studies have demonstrated that arylthioamides can interact with various enzymes and receptors, making them valuable scaffolds for developing novel therapeutic agents. Specifically, 2,6-difluoro-4-methoxybenzene-1-carbothioamide has been investigated for its potential role in inhibiting specific enzymes involved in inflammatory pathways and cancer progression.

One of the most compelling aspects of 2,6-difluoro-4-methoxybenzene-1-carbothioamide is its structural versatility, which allows for further derivatization to enhance its pharmacological properties. Researchers have explored various modifications to the core structure, including the introduction of additional functional groups or substituents at different positions on the benzene ring. These modifications can fine-tune the compound's binding affinity and selectivity, making it more effective against target proteins while minimizing off-target effects.

The synthesis of 2,6-difluoro-4-methoxybenzene-1-carbothioamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The fluorinated aromatic ring is typically introduced through halogenation followed by cross-coupling reactions, while the methoxy group is often incorporated via nucleophilic substitution or metal-catalyzed coupling reactions. The introduction of the thioamide functionality requires careful consideration to ensure high yield and purity, as side reactions can easily occur under harsh conditions.

Recent advances in computational chemistry have also contributed to the study of 2,6-difluoro-4-methoxybenzene-1-carbothioamide by enabling researchers to predict its biological activity and optimize its structure before conducting expensive experimental trials. Molecular docking simulations have been particularly useful in identifying potential binding interactions with target proteins, providing insights into how the compound may modulate cellular processes. These computational approaches have accelerated the drug discovery process and have helped prioritize compounds for further investigation.

In clinical research, 2,6-difluoro-4-methoxybenzene-1-carbothioamide has been evaluated in preclinical models for its potential therapeutic applications. Initial studies have shown promising results in reducing inflammation and inhibiting tumor growth in animal models. These findings have prompted further investigation into its mechanism of action and potential clinical utility. Researchers are particularly interested in exploring its role in treating chronic inflammatory diseases and certain types of cancer where modulation of enzyme activity is crucial.

The pharmacokinetic properties of 2,6-difluoro-4-methoxybenzene-1-carbothioamide are also an important consideration in drug development. Studies have indicated that the compound exhibits moderate solubility in both water and lipids, which suggests it may have good bioavailability following oral administration. Additionally, the presence of fluorine atoms can enhance its metabolic stability, reducing rapid degradation by enzymatic processes. These properties make it a favorable candidate for further development into a viable therapeutic agent.

Future research on 2,6-difluoro-4-methoxybenzene-1-carbothioamide will likely focus on optimizing its synthetic route to improve yield and scalability while maintaining high purity standards. Additionally, efforts will be made to explore its interactions with a broader range of biological targets to identify new therapeutic applications. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating laboratory findings into clinical trials and ultimately bringing new treatments to patients.

The growing body of evidence supporting the potential of 2,6-difluoro-4-methoxybenzene-1-carbothioamide underscores its importance as a pharmacological scaffold. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a critical role in developing innovative therapies that address unmet medical needs. The continued exploration of arylthioamides represents a significant advancement in medicinal chemistry and holds great promise for improving human health.

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